2-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride
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Overview
Description
2-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves multiple steps:
Bromination: The starting material, N-methylaniline, undergoes bromination to introduce the bromine atom at the 2-position.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions.
Reduction and Oxidation: The compound can be reduced or oxidized under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylaniline: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(trifluoromethyl)aniline: Lacks the bromine atom, affecting its reactivity and applications.
4-bromo-3-(trifluoromethyl)aniline: The position of the bromine atom is different, leading to variations in chemical behavior.
Uniqueness
2-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the combination of the bromine, methyl, and trifluoromethyl groups on the aniline ring
Properties
CAS No. |
2751615-77-5 |
---|---|
Molecular Formula |
C8H8BrClF3N |
Molecular Weight |
290.5 |
Purity |
95 |
Origin of Product |
United States |
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